Cas no 941117-65-3 (6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-Amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a specialized heterocyclic compound featuring a tetrahydropyrimidine core with functional modifications, including a chloroacetyl group and a 2-methoxyethyl substituent. This structure confers reactivity useful in synthetic organic chemistry, particularly in nucleophilic substitution reactions due to the electrophilic chloroacetyl moiety. The presence of both amino and carbonyl groups enhances its versatility as an intermediate in pharmaceutical and agrochemical synthesis. Its solubility in polar organic solvents facilitates handling in laboratory settings. The compound’s well-defined reactivity profile makes it valuable for constructing complex molecular frameworks, particularly in the development of biologically active pyrimidine derivatives.
6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
941117-65-3 structure
Product Name:6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:941117-65-3
MF:C9H12ClN3O4
MW:261.662281036377
MDL:MFCD09403615
CID:3157264
PubChem ID:42034514
Update Time:2025-10-29

6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
    • 6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • AKOS015866252
    • 6-AMINO-5-(2-CHLOROACETYL)-1-(2-METHOXYETHYL)-3H-PYRIMIDINE-2,4-DIONE
    • UPCMLD0ENAT5899183:001
    • Z199438880
    • EN300-24647
    • G21824
    • 6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4-dione
    • 941117-65-3
    • MDL: MFCD09403615
    • Inchi: 1S/C9H12ClN3O4/c1-17-3-2-13-7(11)6(5(14)4-10)8(15)12-9(13)16/h2-4,11H2,1H3,(H,12,15,16)
    • InChI Key: JKESSSFUCRWDAP-UHFFFAOYSA-N
    • SMILES: ClCC(C1C(NC(N(C=1N)CCOC)=O)=O)=O

Computed Properties

  • Exact Mass: 261.0516336Da
  • Monoisotopic Mass: 261.0516336Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 102Ų

6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers

Amadis Chemical Company Limited
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(CAS:941117-65-3)6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Order Number:A1095018
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:14
Price ($):286.0/570.0
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6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature

Additional information on 6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A Comprehensive Overview

6-Amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS Registry Number 941117-65-3, is a complex organic compound with a unique structure that has garnered attention in various fields of chemical research. This compound belongs to the class of tetrahydropyrimidine derivatives, which are known for their diverse biological activities and potential applications in drug design. The molecule features a tetrahydropyrimidine ring system with substituents at positions 1, 5, and 6. These substituents include an amino group at position 6, a chloroacetyl group at position 5, and a methoxyethyl group at position 1. The combination of these functional groups imparts unique chemical and biological properties to the compound.

The synthesis of 6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves a series of carefully designed organic reactions. Researchers have explored various synthetic pathways to construct the tetrahydropyrimidine core and introduce the desired substituents. For instance, one common approach involves the condensation of amino acids or related compounds with carbonyl compounds under specific reaction conditions. The introduction of the chloroacetyl group at position 5 typically requires nucleophilic acyl substitution reactions or other electrophilic substitution methods. Similarly, the methoxyethyl group at position 1 can be introduced through alkylation or other substitution reactions. These synthetic strategies highlight the versatility of this compound in terms of chemical modification and functionalization.

Recent studies have focused on the biological activity of CAS No. 941117-65-3, particularly its potential as a bioactive molecule in therapeutic applications. The tetrahydropyrimidine ring system is known to exhibit various pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. The presence of an amino group at position 6 and a chloroacetyl group at position 5 may enhance the compound's ability to interact with biological targets such as enzymes or receptors. For example, the amino group could serve as a hydrogen bonding donor or acceptor, while the chloroacetyl group might contribute to hydrophobic interactions or act as an electrophilic center for nucleophilic attacks.

In addition to its biological properties, researchers have also investigated the physical and chemical properties of this compound. The molecular weight of 6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is approximately [insert molecular weight], and its melting point has been reported to be around [insert melting point]. The solubility of this compound in various solvents has also been studied to determine its suitability for different analytical techniques or formulation purposes.

The structural complexity of this compound makes it an interesting candidate for further research in medicinal chemistry. Its ability to undergo further modifications through substitution or addition reactions could lead to the development of novel derivatives with enhanced bioactivity or improved pharmacokinetic profiles. For instance, researchers could explore the replacement of the chloroacetyl group with other acyl groups or modify the methoxyethyl substituent to alter lipophilicity or solubility.

In conclusion, CAS No. 941117-65-3, also referred to as 6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1H-purine derivative, represents a promising scaffold for drug discovery efforts due to its unique structure and potential biological activities. Continued research into its synthesis methods and biological properties will undoubtedly shed more light on its utility in various therapeutic areas.

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(CAS:941117-65-3)6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
A1095018
Purity:99%/99%
Quantity:1g/5g
Price ($):286.0/570.0
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